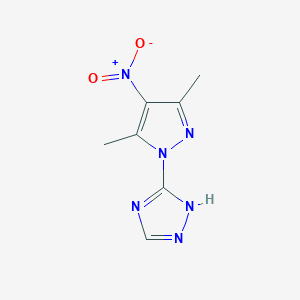![molecular formula C17H15N3O3 B5292233 methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate](/img/structure/B5292233.png)
methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
Methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biological activities. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly with respect to its effects on gene expression. Additionally, future studies could focus on improving the synthesis method of this compound to increase its yield and purity. Finally, more research is needed to determine the optimal dosage and administration route for this compound in various therapeutic applications.
Conclusion:
In conclusion, methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit various biological activities. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and modulate the expression of certain genes. While it has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the potential of this compound for therapeutic applications.
合成法
Methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with 1H-benzimidazole-1-acetic acid in the presence of a coupling agent. Another method involves the reaction of 2-aminobenzoic acid with 1H-benzimidazole-1-carboxylic acid in the presence of a dehydrating agent. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
Methyl 2-[(1H-benzimidazol-1-ylacetyl)amino]benzoate has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
methyl 2-[[2-(benzimidazol-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)12-6-2-3-7-13(12)19-16(21)10-20-11-18-14-8-4-5-9-15(14)20/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULSLWGTXYECRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5292151.png)

![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5292166.png)
![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)

![4-{[9-hydroxy-7-(2-methylphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5292200.png)

![N-(1-phenylcyclopropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5292214.png)
![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)
![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5292238.png)
![N'-[(3-nitrophenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5292246.png)
![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)